1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-methoxyphenyl)piperazine oxalate
Description
Chemical Structure:
The compound features a piperazine core substituted with:
- An o-methoxyphenyl group (2-methoxyphenyl) at the 4-position.
- A butyl chain at the 1-position, terminated with a benzyloxy group containing a p-chlorophenyl substituent.
The structure is stabilized as an oxalate salt (1:1 ratio) .
Molecular Formula:
C₃₂H₃₄ClN₂O₆ (oxalate salt form).
Properties
CAS No. |
23904-91-8 |
|---|---|
Molecular Formula |
C30H35ClN2O6 |
Molecular Weight |
555.1 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(2-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-12-6-5-11-26(27)31-20-18-30(19-21-31)17-7-8-22-33-28(23-9-3-2-4-10-23)24-13-15-25(29)16-14-24;3-1(4)2(5)6/h2-6,9-16,28H,7-8,17-22H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
BIVDWKCLVYEJAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- The o-methoxyphenyl group is associated with serotonin receptor modulation (e.g., 5-HT₁A) .
- The butyl chain provides conformational flexibility for receptor interactions .
Comparison with Structurally Similar Compounds
Substituted Piperazines with Aromatic Groups
Receptor Binding :
- The target compound’s o-methoxyphenyl group aligns with 5-HT₁A receptor ligands, as seen in studies where similar substituents enhanced cholinergic antinociception .
- 4-CPP (4-chlorophenylpiperazine) binds sigma receptors but lacks the butyl chain, reducing CNS penetration compared to the target compound .
Toxicity :
- A structurally related compound (1-(4-(α-(p-chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate ) shows an intraperitoneal LD₅₀ of 75 mg/kg in mice, suggesting moderate toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
